3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Description
Overview of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a significant class of compounds in synthetic organic chemistry. nih.govmdpi.com Their aromatic nature, arising from a planar conjugated ring system with six delocalized π-electrons, contributes to their stability and unique reactivity. researchgate.net The pyrazole nucleus was first synthesized by Ludwig Knorr in 1883. mdpi.com Since then, a vast number of synthetic methods have been developed, highlighting their importance in various chemical fields. mdpi.comtandfonline.com
The versatility of the pyrazole scaffold allows for the synthesis of a wide array of derivatives with diverse applications in medicinal chemistry, agriculture, and materials science. nih.govmdpi.comresearchgate.net Many pyrazole-containing compounds are utilized as key intermediates and building blocks for the construction of more complex molecules, including fused heterocyclic systems. mdpi.com The development of multicomponent reactions (MCRs) has further streamlined the synthesis of highly functionalized pyrazole derivatives, offering advantages such as operational simplicity and high atom economy. mdpi.com
Importance of 5-Aminopyrazole Scaffolds in Modern Chemical Research
Within the broader class of pyrazoles, the 5-aminopyrazole scaffold is a particularly important pharmacophore that has garnered considerable interest in medicinal and chemical research. beilstein-journals.orgnih.govnih.gov These compounds serve as versatile building blocks for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. scirp.orgnih.gov The synthetic utility of 5-aminopyrazoles stems from the presence of multiple nucleophilic sites, which allows for a range of chemical transformations and the introduction of diverse functional groups. researchgate.net
The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. nih.gov The functionalization of the amino group and various positions on the pyrazole ring has led to the development of a multitude of derivatives with significant biological properties. nih.gov
Research Context and Scope Pertaining to 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine and Related Analogs
This compound is a specific derivative of the 5-aminopyrazole scaffold that has been a subject of interest in chemical synthesis and materials science. chemicalbook.comnih.govscbt.com Its structure, featuring a methyl group at the 3-position and phenyl groups at the 1 and 4-positions, provides a unique combination of steric and electronic properties that influence its reactivity and potential applications.
Research involving this compound and its analogs often focuses on their use as synthons for more complex molecular architectures. For instance, the amino group at the 5-position can be readily transformed into other functional groups or used as a nucleophile in cyclization reactions to form fused heterocyclic systems. researchgate.net The phenyl substituents also offer sites for further functionalization, allowing for the fine-tuning of the molecule's properties. Studies have explored the synthesis of related compounds, such as 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, which are investigated for their potential in materials science. researchgate.netmdpi.com The synthesis of various derivatives and their subsequent evaluation for different applications remains an active area of research. researchgate.netmdpi.com
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58314-81-1 | chemicalbook.comscbt.combldpharm.com |
| Molecular Formula | C₁₆H₁₅N₃ | nih.govscbt.combldpharm.com |
| Molecular Weight | 249.31 g/mol | scbt.com |
| Appearance | Solid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,4-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCZUXCQWLBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347235 | |
| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58314-81-1 | |
| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Amine and Its Functionalized Derivatives
Established Synthetic Pathways to Pyrazol-5-amines
Traditional methods for the synthesis of pyrazol-5-amines have long been the foundation for accessing this important class of compounds. These pathways, characterized by their reliability, primarily involve condensation and cyclization reactions of appropriately substituted precursors.
Condensation Reactions of Hydrazines with 1,4-Diketones or Related Precursors
The reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound is a classic and widely utilized method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com In the context of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine, a suitable 1,3-dicarbonyl precursor would be required. The general mechanism involves the initial formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. youtube.com While direct synthesis of N-substituted pyrazoles from primary amines is less common, methods exist that utilize primary aliphatic or aromatic amines as the starting material, which then form a hydrazine derivative in situ. acs.orgacs.org The reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is a well-established example that leads to the formation of a pyrazolone (B3327878), a related structure. youtube.com
The versatility of this method allows for the introduction of various substituents onto the pyrazole core by selecting appropriately substituted hydrazines and dicarbonyl compounds. For instance, the reaction of substituted hydrazines with 2-chloronicotinic acid derivatives represents another variation of this synthetic strategy. researchgate.net
Cyclization Reactions Involving β-Ketonitriles, Malononitriles, and Alkylidenemalononitriles
A highly versatile and widely employed route to 5-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. beilstein-journals.orgnih.gov This reaction proceeds through the initial nucleophilic attack of the hydrazine on the keto group to form a hydrazone. This intermediate then undergoes an intramolecular cyclization via attack of the second nitrogen atom on the nitrile group, yielding the 5-aminopyrazole. beilstein-journals.orgnih.gov This method is particularly effective for producing a wide array of substituted 5-aminopyrazoles. beilstein-journals.orgnih.gov
Similarly, malononitriles and alkylidenemalononitriles serve as valuable precursors for the synthesis of 5-aminopyrazole derivatives. researchgate.net For example, the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) yields 5-aminopyrazole-4-carbonitrile. researchgate.net These reactions offer a direct and efficient means to introduce an amino group at the 5-position of the pyrazole ring, a key feature of the target compound.
Advanced and Diversity-Oriented Synthetic Strategies
To overcome the limitations of classical methods and to access a wider range of structurally diverse pyrazole derivatives, more advanced synthetic strategies have been developed. These include multi-component reactions and catalytic transformations, which offer increased efficiency and atom economy.
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like pyrazoles. Several MCRs have been developed for the synthesis of pyrazole derivatives, including 5-aminopyrazoles. beilstein-journals.orgrsc.org
One common MCR approach involves the reaction of an aldehyde, a β-ketonitrile, and a hydrazine derivative. beilstein-journals.orgnih.gov For example, the three-component reaction of β-ketonitriles, 5-aminopyrazole, and aldehydes has been utilized to synthesize pyrazolo[3,4-b]pyridine derivatives. nih.gov The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)3], can facilitate these reactions, leading to the formation of highly substituted pyrazoles. beilstein-journals.org Ionic liquids have also been shown to be effective media for these multicomponent syntheses, often leading to higher yields and shorter reaction times. nih.gov
The strategic selection of starting materials in MCRs allows for the rapid generation of a library of diverse pyrazole compounds. For instance, a one-pot synthesis using aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amine starting materials can rapidly produce structurally diverse 1H-pyrazolo[3,4-b]pyridines. thieme-connect.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Malononitrile (B47326), Phenyl hydrazines | Sodium p-toluene sulfonate (NaPTS) / Aqueous medium | Multisubstituted 5-aminopyrazoles | rsc.org |
| β-Ketonitriles, 5-Aminopyrazole, Aldehydes | Ionic liquids or FeCl3 | Pyrazolo[3,4-b]pyridines | nih.gov |
| Ethyl acetoacetate, Hydrazines, Imidazole | Aqueous media | Pyrazole compounds | acs.org |
| Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Rh(III) catalysis | N-naphthyl pyrazoles | rsc.org |
Catalytic Transformations
The use of transition metal catalysts has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. These methods often involve the activation of otherwise inert C-H bonds, allowing for direct and efficient functionalization.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of various heterocyclic compounds, including pyrazoles. researchgate.net This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov For instance, Rh(III)-catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes can lead to either C-H alkenylation products or indazole products, depending on the reaction conditions. rsc.org
More specifically, Rh(III)-catalyzed cascade reactions have been developed for the three-component synthesis of N-naphthyl pyrazoles from enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.org This method allows for the simultaneous construction of both the pyrazole and a fused phenyl ring. Rhodium catalysis has also been employed in the addition-cyclization of hydrazines with alkynes, which proceeds through an unexpected C-N bond cleavage to afford highly substituted pyrazoles. acs.org
These catalytic methods offer a high degree of efficiency and regioselectivity, providing access to a wide range of functionalized pyrazoles that would be difficult to synthesize using traditional methods. nih.gov
Copper-Promoted Oxidative Coupling Strategies
Copper-catalyzed oxidative coupling reactions represent a powerful tool for the synthesis of complex molecules derived from 5-aminopyrazoles. These methods facilitate the formation of new carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bonds through oxidative processes, often using air or other mild oxidants.
A notable application is the chemoselective dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov This approach enables switchable product formation through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. For instance, using 3-methyl-1-phenyl-1H-pyrazol-5-amine as a model substrate, different fused heterocyclic systems can be obtained by carefully selecting the copper catalyst and reaction conditions. mdpi.com The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with Cu(OAc)₂, benzoyl peroxide (BPO), and K₂S₂O₈ in toluene (B28343) at 100 °C yields pyrazole-fused pyridazines. mdpi.com Conversely, employing a catalytic system of CuCl₂, 1,10-phenanthroline, tert-butyl peroxybenzoate, and Na₂CO₃ in toluene at 130 °C leads to the formation of dipyrazole-fused pyrazines. mdpi.com These transformations are valued for their broad substrate scope and tolerance of various functional groups. mdpi.comnih.gov
Another significant copper-promoted strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds. nih.govacs.org Researchers have developed a novel method for constructing azopyrrole derivatives from pyrazol-5-amines under mild conditions. nih.govacs.org This process can be directed by the choice of catalyst. While an iodine-based system leads to C-I and N-N bond formation, a copper-catalyzed oxidative coupling directly converts pyrazol-5-amines into azopyrroles. nih.govacs.org For example, the reaction of 4-(phenylselanyl)pyrazol-5-amine with a catalytic amount of copper(I) iodide (CuI), 1,10-phenanthroline, and tert-butyl hydroperoxide as an oxidant smoothly yields the corresponding diazo compound without cleaving the C-Se bond. nih.gov
| Product Type | Catalyst System | Substrate Example | Key Features | Reference |
| Pyrazole-fused Pyridazines | Cu(OAc)₂, BPO, K₂S₂O₈ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. | mdpi.com |
| Dipyrazole-fused Pyrazines | CuCl₂, 1,10-phenanthroline, TBPB, Na₂CO₃ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Switchable synthesis, high functional group compatibility. | mdpi.com |
| Azopyrroles | CuI, 1,10-phenanthroline, TBHP | 4-(Phenylselanyl)pyrazol-5-amine | Selective N=N bond formation via oxidative dehydrogenative coupling. | nih.govnih.gov |
Molecular Iodine-Catalyzed Processes
Molecular iodine (I₂) has emerged as an economical, efficient, and greener alternative to transition metals for catalyzing various organic transformations. beilstein-journals.org Its use in the synthesis of 5-aminopyrazole derivatives is particularly noteworthy, often enabling multicomponent reactions that build molecular complexity in a single step. nih.govbeilstein-journals.org
A prominent example is the one-pot, three-component synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.govbeilstein-journals.org This reaction is catalyzed by molecular iodine (typically 50 mol%) in a suitable solvent like acetonitrile (B52724) at reflux temperature. beilstein-journals.org The methodology demonstrates broad functional group tolerance, accommodating electron-rich, electron-deficient, and sterically hindered substituents to provide the desired products in good to excellent yields. nih.govbeilstein-journals.org The proposed mechanism suggests that iodine acts as a Lewis acid to facilitate the initial condensation between the arylhydrazine and benzoylacetonitrile, followed by cyclization and oxidative aromatization to form the 1H-pyrazol-5-amine intermediate. beilstein-journals.org Concurrently, iodine activates the diaryl diselenide to generate an electrophilic selenium species that undergoes subsequent C-H selenylation at the pyrazole C4-position. beilstein-journals.orgrsc.org
In some synthetic strategies, molecular iodine is used in conjunction with other catalysts or oxidants to achieve specific outcomes. For instance, a method for constructing azo compounds from pyrazol-5-amines utilizes molecular iodine with a copper catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govacs.org This dual catalytic system promotes an oxidative dehydrogenative coupling that leads to the selective formation of highly functionalized heteroaromatic azo compounds. acs.org
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Three-component synthesis of 4-(arylselanyl)-1H-pyrazol-5-amines | Molecular Iodine (I₂) | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | One-pot, multicomponent, large functional group tolerance. | nih.govbeilstein-journals.org |
| Oxidative dehydrogenative coupling to form azo compounds | I₂ / Copper catalyst / TBHP | Pyrazol-5-amines | Selective formation of C-I and N-N bonds. | nih.govacs.org |
| Three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines | Molecular Iodine (I₂) | Aminopyrazoles, Chalcones, Diaryl/dialkyl diselenides | Metal-free, mild conditions, useful for C-H selenylation. | rsc.org |
Regioselective and Stereoselective Synthetic Control
Achieving regiochemical control is a central challenge in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of isomers.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been developed based on the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org It was found that the choice of solvent plays a critical role in directing the regioselectivity. While polar protic solvents like ethanol (B145695) or acetic acid often result in poor selectivity, aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly favor the formation of a single regioisomer. organic-chemistry.org This method is operationally simple, proceeds at room temperature, and provides pyrazoles in good yields (59-98%) with high regioselectivity. The structure of the major pyrazole isomer has been confirmed through NOE NMR experiments. organic-chemistry.org
In another approach, a selective synthesis of 3,4-diaryl-1H-pyrazoles was achieved through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org This transformation occurs under mild conditions and demonstrates versatility, allowing for the preparation of a wide array of 3,4-diaryl-1H-pyrazoles, including those with heterocyclic substituents. The regioselectivity of this reaction was unequivocally confirmed using two-dimensional NMR techniques, such as 2D-NOESY and HMBC, and supported by DFT calculations, which indicated that the observed 3,4-diaryl product corresponds to the most stable isomer formed via the lowest energy transition state. rsc.org
Furthermore, regioselective syntheses of tetra-substituted phenylaminopyrazole derivatives have been reported. nih.gov For example, the reaction of an active methylene (B1212753) precursor with phenylisothiocyanate, iodomethane, and subsequently methylhydrazine can be controlled to yield specific isomers. Heating a mixture of ethyl 2-cyano-3-(methylthio)-3-(phenylamino)acrylate with methylhydrazine in a sealed tube resulted in a 70:30 mixture of two regioisomers: ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, which were separable by chromatography. nih.gov
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve safety and efficiency. nih.gov These strategies focus on using eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govjetir.org
One green approach involves catalyst-free condensation reactions in environmentally benign solvents like water or ethanol. mdpi.comresearchgate.net For example, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized in high yields using sodium acetate (B1210297) as a catalyst in aqueous ethanol at room temperature, with the pure product isolated by simple filtration. nih.gov Another catalyst-free, one-pot, four-component domino reaction has been developed for synthesizing 1H-furo[2,3-c]pyrazole-4-amines in water, which proceeds through an in situ generated pyrazolone intermediate. researchgate.net
The use of recyclable catalysts is another cornerstone of green pyrazole synthesis. A magnetic biocatalyst, aminated starch (MAST), has been successfully employed for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com This biocatalyst was easily separated from the reaction mixture using an external magnet and could be washed and reused for multiple consecutive runs without a significant loss in its catalytic activity, highlighting its sustainability. mdpi.com
Energy-efficient methods, such as microwave-assisted synthesis, have also been explored. A novel approach to synthesizing 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave irradiation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com Similarly, mechanochemical ball milling has been used for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine, offering a solvent-free alternative to classical heating. wikipedia.org
| Green Method | Catalyst/Conditions | Substrates | Key Advantages | Reference |
| Catalyst-free Condensation | Water or Ethanol, Room Temperature | Aldehydes, Pyrazolones | Environmentally benign, simple workup. | mdpi.comnih.gov |
| Recyclable Biocatalysis | Magnetic Aminated Starch (MAST) | Indoles, Aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Catalyst reusability, operational simplicity. | mdpi.com |
| Microwave-Assisted Synthesis | Microwave irradiation, Solvent-free | Tosylhydrazones, α,β-Unsaturated Ketones | High yields, rapid reaction times. | mdpi.com |
| Mechanochemistry | Ball milling | Chalcones, Hydrazine | Solvent-free, energy-efficient. | wikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Amine
Transformations Involving the Pyrazol-5-amine Moiety
The exocyclic amine group and the adjacent nitrogen atom of the pyrazole (B372694) ring are key centers of reactivity in 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine, enabling derivatizations, dimerizations, and coupling reactions.
Amine-Based Derivatizations (e.g., Sulfonamidation, Schiff Base Formation)
The primary amine group of pyrazol-5-amines readily undergoes reactions typical of arylamines, including sulfonamidation and condensation with carbonyl compounds to form Schiff bases.
Sulfonamidation: The reaction of 5-aminopyrazoles with sulfonyl chlorides provides a straightforward method for the synthesis of pyrazole-based sulfonamides. For instance, the triethylamine-mediated sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature yields the corresponding N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in good yield. mdpi.com This reaction demonstrates the nucleophilic character of the exocyclic amine, which attacks the electrophilic sulfur atom of the sulfonyl chloride.
Schiff Base Formation: The condensation of pyrazole aldehydes with primary amines is a common method for the synthesis of pyrazole-based Schiff bases. ekb.egekb.eg This reaction typically involves refluxing the pyrazole aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. nih.govnih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic peak for the azomethine proton (CH=N) in the 1H-NMR spectrum. ekb.eg While direct examples with this compound are not prevalent, the general reactivity of the pyrazole scaffold suggests its utility in forming Schiff bases. For example, 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one reacts with 4-phenyl-thiazol-2-ylamine to form a Schiff base that exists in the keto-amine tautomeric form. scielo.org.za
Table 1: Examples of Amine-Based Derivatizations of Pyrazole Scaffolds
| Starting Pyrazole | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Triethylamine, Acetonitrile, Room Temperature, 12 h | Good | mdpi.com |
| Pyrazole aldehyde | Aromatic amines | Pyrazole-based Schiff bases | Methylene (B1212753) chloride, Triethylamine, Reflux | Good to High | ekb.eg |
| 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | 4-Phenyl-thiazol-2-ylamine | 5-Methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one | - | - | scielo.org.za |
Dimerization and Oligomerization Reactions
The dimerization of 5-aminopyrazoles can lead to the formation of fused heterocyclic systems. A notable example is the copper-promoted switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a copper catalyst can yield either 3,7-dimethyl-1,5-diphenyl-1,5-dihydrodipyrazolo[3,4-b:3',4'-e]pyrazine or 1,8-dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine depending on the reaction conditions. mdpi.com The formation of these dimers highlights the ability of the pyrazole ring and the amine group to participate in complex coupling reactions. In the solid state and in solution, pyrazole derivatives are also known to form dimers, trimers, and other oligomers through hydrogen bonding. mdpi.com
Table 2: Dimerization Products of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
| Product Name | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| 3,7-Dimethyl-1,5-diphenyl-1,5-dihydrodipyrazolo[3,4-b:3',4'-e]pyrazine | 59 | 276-277 | 1H NMR (500 MHz, CDCl3) δ (ppm): 8.40 (d, J = 8.0 Hz, 4H), 7.57 (t, J = 8.0 Hz, 4H), 7.32 (t, J = 7.5 Hz, 2H), 2.84 (s, 6H). 13C NMR (126 MHz, CDCl3) δ (ppm): 143.1, 142.3, 139.5, 134.1, 129.2, 125.6, 119.8, 11.6. HRMS (ESI): m/z [M + H]+ calcd. for C20H17N6: 341.1509; found: 341.1501. | mdpi.com |
| 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine | - | - | - | mdpi.com |
Oxidative Dehydrogenative Couplings
Oxidative dehydrogenative coupling reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of pyrazol-5-amines, these reactions can lead to the formation of azo compounds. For example, the treatment of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a copper(I) iodide catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant results in the formation of (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov The proposed mechanism involves a single-electron transfer process mediated by the copper catalyst. nih.gov
Reactivity at the Pyrazole Ring System
The pyrazole ring in this compound is susceptible to electrophilic attack, particularly at the C-4 position, and can also undergo regioselective substitutions.
Functionalization at C-4 Position (e.g., Electrophilic Substitution, Diazenyl Group Introduction, Arylselanylation)
The C-4 position of the pyrazole ring is often the most nucleophilic and therefore the primary site for electrophilic substitution.
Electrophilic Substitution: The C-4 position of 5-hydroxypyrazole derivatives, which exist in tautomeric equilibrium with pyrazol-5-ones, is readily attacked by electrophiles. researchgate.net For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst can lead to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govresearchgate.net Furthermore, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position can be achieved using N-halosuccinimides (NXS) as halogenating agents. beilstein-archives.org
Diazenyl Group Introduction: The C-4 position of the pyrazole ring can be functionalized with a diazenyl group through a coupling reaction with a diazonium salt. researchgate.net For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine can be synthesized, and its tautomerism has been studied using NMR spectroscopy and computational methods. researchgate.net Azo compounds can also be prepared by the coupling of diazotized 5-aminopyrazoles with phenols or other activated aromatic compounds. mdpi.comresearchgate.net
Table 3: Examples of C-4 Functionalization of Pyrazole Derivatives
| Starting Pyrazole | Reagent | Product | Reaction Conditions | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehydes | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Sodium acetate (B1210297), Room Temperature | nih.gov |
| 3-Aryl-1H-pyrazol-5-amines | N-Halosuccinimides (NBS, NCS, NIS) | 4-Halo-3-aryl-1H-pyrazol-5-amines | Room Temperature | beilstein-archives.org |
| - | - | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | - | researchgate.net |
Regioselective Acylation and Related Substitutions
The acylation of pyrazole derivatives can occur at different positions depending on the reaction conditions and the nature of the substituents on the pyrazole ring. For 3-methyl-1-phenyl-pyrazol-5-one, the tautomeric form of the amine, regioselective C-acylation at the C-4 position can be achieved using acyl chlorides in the presence of a base like calcium hydroxide. rsc.org This reaction is synthetically useful for producing 4-acylpyrazolones, which are valuable intermediates in organic synthesis. rsc.org The regioselectivity of these reactions is a key aspect, and studies have been conducted to understand the factors that control it. acs.org For example, the reaction of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials can be controlled to yield either the 1,3- or 1,5-regioisomer depending on the nature of the hydrazine (B178648) used. acs.org
Table 4: Regioselective Acylation of 3-Methyl-1-phenyl-pyrazol-5-one
| Acylating Agent | Product | Reaction Conditions | Reference |
| 4-Substituted aroyl chlorides | 4-(4-Substituted aroyl)-3-methyl-1-phenyl-1H-pyrazol-5-ones | Calcium hydroxide, Dioxane | rsc.org |
Annulation and Ring-Forming Reactions Leading to Fused Heterocycles
The presence of a reactive amino group and adjacent carbon atoms in the pyrazole ring makes this compound a valuable precursor for constructing more complex molecular architectures. These reactions are pivotal in the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
The fusion of a pyridazine (B1198779) or pyrazine (B50134) ring to the pyrazole core of this compound gives rise to pyrazolopyridazines and pyrazolopyrazines. A series of pyrazolo[3,4-d]pyridazinones have been synthesized and evaluated for their potential as peripheral vasodilators. nih.gov Some of these compounds demonstrated significant inhibitory activity against phosphodiesterase 5 (PDE5), with IC50 values in the micromolar range. nih.gov Structure-activity relationship studies highlighted the importance of a benzyl (B1604629) group at the 6-position of the pyrazolopyridazine system for this activity. nih.gov
The synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolopyrazines, has been achieved through a one-flask method involving the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide, followed by heterocyclization with hexamethyldisilazane. mdpi.com Mechanistic studies suggest the formation of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines as key intermediates in this process. mdpi.com
Below is a table summarizing the synthesis of some pyrazolo-fused pyridazines and pyrazines:
| Product | Reactants | Reagents/Conditions | Reference |
| Pyrazolo[3,4-d]pyridazinones | This compound analogues | Various | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles, N,N-substituted amides | PBr₃, Hexamethyldisilazane | mdpi.com |
The versatility of this compound extends to the synthesis of other fused systems, including naphthyridines, diazocanes, and pyrroles. Research has demonstrated the synthesis of pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. researchgate.net The reaction pathways leading to these compounds are influenced by the specific reactants and conditions employed, showcasing the adaptability of the aminopyrazole scaffold. researchgate.net
The following table provides examples of these ring-forming reactions:
| Fused Heterocycle | Starting Materials | Key Intermediates/Reaction Type | Reference |
| Pyrazolo-fused 1,7-naphthyridines | 5-Aminopyrazoles | Not specified | researchgate.net |
| Pyrazolo-fused 1,3-diazocanes | 5-Aminopyrazoles | Not specified | researchgate.net |
A notable application of aminopyrazole derivatives is in the synthesis of pyrazolo[1,5-a]quinazolines. A rhodium(III)-catalyzed C–H activation and cyclization cascade provides a divergent route to this class of compounds. rsc.org This [5+1] annulation reaction between a substituted phenyl-1H-pyrazol-5-amine and an alkyne ester or amide is characterized by its broad substrate scope and high atom economy. rsc.org Mechanistic investigations have shed light on the reaction pathway of this transition metal-assisted tandem annulation. rsc.org
The table below summarizes the key aspects of this synthetic route:
| Product | Method | Reactants | Catalyst | Reference |
| Pyrazolo[1,5-a]quinazolines | [5+1] Annulation | Phenyl-1H-pyrazol-5-amine, Alkyne ester/amide | Rh(III) | rsc.org |
The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various reagents allows for the construction of pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines has been achieved with excellent yields by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid. beilstein-journals.org This reaction is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org
Furthermore, multicomponent reactions have been effectively utilized. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized through a three-component reaction of 5-aminopyrazole, arylaldehydes, and indandione under ultrasonic irradiation, resulting in high yields and short reaction times. beilstein-journals.org Another approach involves the acid-catalyzed reaction of enaminones with 5-aminopyrazoles to yield pyrazolo[3,4-b]pyridines. beilstein-journals.org
The synthesis of pyrano[2,3-c]pyrazoles often involves multicomponent reactions as well. A four-component reaction of hydrazine hydrate (B1144303), ethyl acetoacetate (B1235776), aromatic aldehydes, and malononitrile (B47326) in water provides a green and efficient route to these compounds. researchgate.netnih.gov
The following table outlines various synthetic approaches to these fused systems:
| Fused Heterocycle | Synthesis Method | Reactants | Conditions/Catalyst | Reference |
| 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Two-component reaction | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, α,β-Unsaturated ketones | [bmim]Br, 90 °C | beilstein-journals.org |
| Pyrazolo[3,4-b]pyridine derivatives | Three-component reaction | 5-Aminopyrazole, Arylaldehydes, Indandione | Ultrasonic irradiation | beilstein-journals.org |
| Pyrazolo[3,4-b]pyridine derivatives | Two-component reaction | 5-Aminopyrazole, Enaminone | Acetic acid | beilstein-journals.org |
| Pyrano[2,3-c]pyrazole-4-amines | Four-component domino reaction | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Water, Catalyst-free | researchgate.net |
Proposed Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and designing new transformations. For the synthesis of pyrazolo[3,4-d]pyrimidines, studies have pointed to the formation of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines as crucial intermediates. mdpi.com These intermediates are formed through Vilsmeier amidination and imination reactions. mdpi.com
In the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones, the proposed mechanism involves an initial Michael addition, followed by cyclization, dehydration, and subsequent aromatization to yield the final fused heterocyclic system. beilstein-journals.orgnih.gov When using 1,3-dicarbonyl compounds, the reaction can lead to two different regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov
For the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction, a plausible mechanism involves the initial formation of a pyrazolone (B3327878) intermediate from the reaction of ethyl acetoacetate and hydrazine. researchgate.net This is followed by a Knoevenagel condensation between the pyrazolone and an aldehyde, and a subsequent Michael addition of malononitrile, leading to cyclization and the final product. researchgate.net
The rhodium-catalyzed synthesis of pyrazolo[1,5-a]quinazolines is believed to proceed through a C-H activation/cyclization cascade, highlighting the role of the transition metal in facilitating this tandem annulation. rsc.org
The table below details some of the proposed intermediates and mechanistic steps:
| Reaction | Proposed Intermediates | Mechanistic Steps | Reference |
| Synthesis of Pyrazolo[3,4-d]pyrimidines | 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines | Vilsmeier amidination, Imination, Intermolecular heterocyclization | mdpi.com |
| Synthesis of Pyrazolo[3,4-b]pyridines | Michael adduct | Michael addition, Cyclization, Dehydration, Aromatization | beilstein-journals.orgnih.gov |
| Synthesis of Pyrano[2,3-c]pyrazoles | Pyrazolone, Knoevenagel adduct, Michael adduct | Knoevenagel condensation, Michael addition, Cyclization | researchgate.net |
| Synthesis of Pyrazolo[1,5-a]quinazolines | Not explicitly detailed | C-H activation, Cyclization cascade | rsc.org |
Structural Elucidation and Spectroscopic Characterization of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Amine and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering precise information about the hydrogen and carbon skeletons of a molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the ¹H NMR spectrum reveals characteristic signals for the methyl and phenyl protons. For instance, in a study of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the methyl protons (CH₃) appeared as a singlet at 2.53 ppm. rsc.org The aromatic protons of the two phenyl groups typically resonate in the region of 7.25-7.43 ppm. rsc.org The specific chemical shifts and splitting patterns of the phenyl protons can provide insights into the substitution pattern and electronic effects within the rings. The integration of these signals confirms the number of protons in each environment.
Table 1: Representative ¹H NMR Data for Pyrazole Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 2.53 (s, 3H, CH₃), 7.25-7.43 (m, 10H, Ar-H) rsc.org |
| 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 2.51 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 6.82-7.38 (m, 9H, Ar-H) rsc.org |
| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 2.47 (s, 3H, CH₃), 6.40-7.48 (m, 7H, Ar-H and Furan-H) rsc.org |
| 3-methyl-1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | CDCl₃ | 2.47 (s, 3H, CH₃), 7.03-7.46 (m, 8H, Ar-H and Thiophen-H) rsc.org |
s = singlet, m = multiplet
Carbon-13 (¹³C) NMR Spectroscopy (including DEPT-135)
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. In the ¹³C NMR spectrum of pyrazole derivatives, distinct signals are observed for the methyl carbon, the pyrazole ring carbons, and the phenyl ring carbons. For 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the methyl carbon appears at approximately 12.7 ppm. rsc.org The carbons of the pyrazole ring show characteristic shifts, for example, C3 at ~152.8 ppm, C4 at ~93.9 ppm, and C5 at ~148.0 ppm. rsc.org The phenyl carbons resonate in the aromatic region, typically between 125 and 139 ppm. rsc.org
Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. libretexts.org This technique is invaluable for confirming the assignments made in the standard broadband-decoupled ¹³C NMR spectrum.
Table 2: Representative ¹³C NMR Data for Pyrazole Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 12.7 (CH₃), 93.9 (C4), 114.5 (CN), 125.4, 127.2, 128.6, 129.1, 129.3, 130.1, 138.9 (Phenyl C), 148.0 (C5), 152.8 (C3) rsc.org |
| 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 12.7 (CH₃), 55.3 (OCH₃), 93.9 (C4), 114.2, 114.4, 116.2, 121.4, 125.3, 128.2, 128.6, 129.3, 130.1, 138.8, 147.8, 152.8, 159.8 (Aromatic and Pyrazole C) rsc.org |
| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 12.6 (CH₃), 91.6 (C4), 111.8, 112.5, 114.1, 126.0, 129.4, 129.5, 138.6, 139.3, 141.4, 144.3, 152.9 (Aromatic, Furan and Pyrazole C) rsc.org |
| 3-methyl-1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | CDCl₃ | 12.7 (CH₃), 93.0 (C4), 114.4 (CN), 126.5, 127.3, 127.7, 129.2, 129.5, 129.6, 129.9, 138.5, 142.3, 152.8 (Aromatic, Thiophen and Pyrazole C) rsc.org |
Two-Dimensional (2D) NMR Techniques
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The IR spectrum of a pyrazole derivative will exhibit characteristic absorption bands. For 3-Methyl-1-phenyl-1H-pyrazol-5-amine, key absorptions are expected for the N-H stretching of the amine group, C-H stretching of the methyl and phenyl groups, C=C stretching of the aromatic rings, and C-N stretching vibrations. nist.gov The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: General IR Absorption Ranges for Key Functional Groups in Pyrazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
Data is generalized from typical IR absorption ranges for these functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃), the expected exact mass would be calculated and compared to the experimentally determined value. scbt.com For example, the related compound 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile has a calculated mass of 260.1188 for the [M+H]⁺ ion, with a found value of 260.1177, confirming its elemental composition. rsc.org Similarly, HRMS data for other pyrazole analogs provides strong evidence for their proposed structures. rsc.org
Table 4: Representative HRMS Data for Pyrazole Analogs
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₃N₃ | [M+H]⁺ | 260.1188 | 260.1177 rsc.org |
| 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₈H₁₅N₃O | [M+H]⁺ | 290.1293 | 290.1285 rsc.org |
| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₅H₁₁N₃O | [M+H]⁺ | 250.0980 | 250.0965 rsc.org |
| 3-methyl-1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | C₁₅H₁₁N₃S | [M+H]⁺ | 266.0752 | 266.0743 rsc.org |
Electrospray Ionization (ESI-TOF)
Electrospray ionization-time-of-flight (ESI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of compounds with high accuracy. In the analysis of pyrazole derivatives, ESI-TOF provides valuable information about the molecular formula by measuring the mass-to-charge ratio (m/z) of the protonated molecule, often observed as [M+H]⁺. acs.org
For instance, the ESI-TOF analysis of various substituted pyrazoles has been reported, confirming their molecular structures. While specific data for this compound is not detailed in the provided results, the technique is broadly applied to analogous structures. For example, in the analysis of other pyrazole derivatives, ESI-MS has been used to confirm the formation of the final products. researchgate.net The high-resolution capability of TOF analyzers allows for the determination of the elemental composition from the exact mass. copernicus.org
Table 1: Illustrative ESI-MS Data for Pyrazole Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 221.1079 | 221.1051 | acs.org |
| 1-(4-Bromophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | C₁₉H₁₇BrN₂S₂ | 439.9909 (as [M+Na]⁺) | 438.9913 (as [M+Na]⁺) | acs.org |
| 1-(3-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | C₁₉H₁₇ClN₂S₂ | 395.0414 (as [M+Na]⁺) | 395.0414 (as [M+Na]⁺) | acs.org |
| 1-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | C₂₀H₁₈N₂O₂S₂ | 405.0702 (as [M+Na]⁺) | 405.0702 (as [M+Na]⁺) | acs.org |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophoric system.
For pyrazole derivatives, the UV-Vis spectra are influenced by the substitution pattern on the pyrazole ring and the attached phenyl groups. The electronic transitions observed are typically π → π* and n → π* transitions. researchgate.net The spectra of 3,5-diphenyl-1H-pyrazole, an analog, shows a maximum absorption at 254 nm. acs.org The solvent can also influence the position and intensity of the absorption bands. researchgate.net
Table 2: UV-Vis Spectroscopic Data for a Pyrazole Analog
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) | Reference |
| 3,5-Diphenyl-1H-pyrazole | Not Specified | 254 | 1046 (for a 0.0005 M solution) | acs.org |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretically calculated percentages for the proposed molecular formula, providing strong evidence for the compound's composition.
For various pyrazole derivatives, elemental analysis has been crucial in confirming their successful synthesis. The experimentally found percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values.
Table 3: Elemental Analysis Data for Representative Pyrazole Derivatives
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₇H₁₇N₃OS | C | 65.57 | 65.52 | researchgate.net |
| N | 13.49 | 13.45 | researchgate.net | ||
| S | 10.30 | 10.25 | researchgate.net | ||
| 5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-1-carbothioamide | C₁₇H₁₇N₃OS | C | 66.00 | 65.57 | researchgate.net |
| N | 13.58 | 13.53 | researchgate.net | ||
| S | 10.36 | 10.31 | researchgate.net | ||
| 3-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-1-carbothioamide | C₁₉H₁₇Cl₂N₃O₃S | C | 51.82 | Not Provided | researchgate.net |
| N | 9.54 | Not Provided | researchgate.net | ||
| S | 7.28 | Not Provided | researchgate.net |
X-ray Crystallographic Analysis for Solid-State Structure Determination
The crystal structures of several pyrazole derivatives have been determined, revealing key structural features. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings are not coplanar with the central pyrazole ring. nih.gov Similarly, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene groups are rotated with respect to the pyrazole ring. nih.gov This non-planar conformation is a common feature in such multi-ring systems. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. nih.govnih.gov
Table 4: Selected Crystallographic Data for Pyrazole Analogs
| Compound | Molecular Formula | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | C₁₈H₁₆N₄O | Orthorhombic | Not Specified | Phenyl rings: 78.07; Phenyl-Pyrazole: 56.43, 24.59 | nih.gov |
| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole | C₂₁H₁₄N₄O₄ | Not Specified | Not Specified | Phenyl-Pyrazole: 39.61, 9.4; Pyrazole-Dinitrophenyl: 46.95 | nih.gov |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C₁₆H₁₅N₃O | Orthorhombic | Pbca | Phenyl-Pyrazole: 29.41; Methoxybenzene-Pyrazole: 37.01 | nih.gov |
| 3-Methyl-4-{(3-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]aminomethyl}benzyl)aminomethylidene}-1-phenyl-1H-pyrazol-5(4H)-one | C₄₂H₃₆N₆O₂ | Monoclinic | Not Specified | Phenyl-Pyrazolone: 6.82, 88.32 | nih.govresearchgate.net |
Theoretical and Computational Studies on 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. DFT methods are a mainstay in computational chemistry for studying pyrazole (B372694) derivatives, providing detailed information about their electronic structure and other properties. eurasianjournals.com These calculations can determine the optimized molecular geometry, electron distribution, and orbital energies of the compound.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. For similar pyrazole derivatives, a variety of functionals such as B3LYP, M06-2X, and others have been employed in conjunction with basis sets like TZVP and 6-311+G(d,p) to optimize molecular geometries and predict properties. mdpi.com Such studies reveal that the selection of the functional can significantly impact the predicted properties. For instance, in a study on a related pyrazole, the B97D and TPSSTPSS functionals were found to be the most accurate for predicting certain spectroscopic parameters. mdpi.com
For this compound, DFT calculations would typically begin with the optimization of its ground-state geometry. This process yields the most stable three-dimensional arrangement of the atoms and provides key data on bond lengths, bond angles, and dihedral angles. From this optimized structure, further properties can be calculated, including the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are extensively used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm the structure of a compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of computational chemistry.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules, including pyrazole derivatives. asrjetsjournal.org Theoretical calculations of NMR spectra for pyrazole and its substituted forms have been performed using ab initio methods at the MP2 theory level with a 6-31G(d,p) basis set. researchgate.net
In a detailed study on a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, researchers used 13 different DFT functionals to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The results were then compared with experimental data to assess the accuracy of the various methods. mdpi.com This study highlighted that the prediction of ¹H-NMR chemical shifts is more sensitive to the choice of the optimized geometry than the ¹³C-NMR chemical shifts. mdpi.com For this compound, a similar computational approach would be expected to yield reliable predictions of its NMR spectrum, aiding in its structural elucidation.
Below is an illustrative table of how predicted NMR chemical shifts for this compound would be presented, based on computational studies of similar compounds. Note: The following data is hypothetical and serves as an example of what a computational study would produce.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | 2.3 | 14.5 |
| C4-Ph | 7.2-7.5 | 128.0-135.0 |
| C5-NH₂ | 5.0 | - |
| N1-Ph | 7.3-7.6 | 125.0-140.0 |
| Pyrazole Ring | - | 105.0-150.0 |
Investigation of Tautomerism and Isomerism
Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. researchgate.net For this compound, several tautomeric forms are possible, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino group.
Computational studies are instrumental in determining the relative stabilities of different tautomers. By calculating the total electronic energies of each tautomer using methods like DFT, the most stable form can be identified. For substituted pyrazoles, the nature and position of the substituents can have a profound effect on the tautomeric equilibrium. researchgate.net For instance, electron-donating groups tend to stabilize certain tautomeric forms over others. researchgate.net In the case of 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable than the 5-amino tautomer, though this is highly dependent on other substituents. researchgate.net
A computational investigation of the tautomerism of this compound would involve optimizing the geometry of all possible tautomers and comparing their relative energies. The energy differences, often expressed as ΔE or ΔG, would indicate the preferred tautomeric form in the gas phase. Solvent effects can also be incorporated into these calculations to predict the tautomeric equilibrium in different environments.
Computational Analysis of Reaction Pathways and Energetics
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated.
The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. youtube.com For substituted pyrazoles like this compound, computational analysis can be used to understand the regioselectivity of the reaction and to predict the most likely reaction pathway.
DFT calculations can be employed to model the reaction mechanism step-by-step. For example, in the synthesis of pyrazoles, the initial formation of an imine or enamine intermediate can be modeled, followed by the cyclization and subsequent aromatization steps. By calculating the energy of each species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation barriers for each step, allowing for the determination of the rate-limiting step of the reaction. Such studies have been performed for various pyrazole syntheses, including Diels-Alder reactions involving pyrazole scaffolds, where DFT was used to predict activation energies and reaction rates. nih.gov
For this compound, a computational analysis of its synthesis would provide a deeper understanding of the reaction mechanism and could aid in optimizing the reaction conditions for improved yields.
Applications of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Amine in Advanced Chemical Synthesis and Materials Science
Strategic Building Blocks in Organic Synthesis
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine serves as a key intermediate and strategic building block in a variety of organic reactions. The presence of a reactive primary amine group (NH2) at the C5 position, along with the nucleophilic nitrogen atoms within the pyrazole (B372694) ring, makes it a highly versatile synthon. nih.govresearchgate.net Organic chemists leverage this reactivity to construct more complex molecular frameworks. For instance, the amine group can readily participate in reactions such as acylation, sulfonation, and diazotization, leading to a diverse range of functionalized pyrazole derivatives. researchgate.net
One of the most common applications is in condensation reactions with carbonyl compounds. The reaction with various aldehydes and ketones can yield Schiff bases or lead to cyclization, forming fused heterocyclic systems. For example, multicomponent reactions involving 3-methyl-1-phenyl-pyrazol-5-one (a related compound), aldehydes, and other active methylene (B1212753) compounds are widely used to synthesize derivatives like 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). mdpi.comnih.gov The title compound, with its free amine group, is similarly reactive. It can react with α,β-unsaturated ketones in a sequence of Michael addition, cyclization, dehydration, and aromatization to produce substituted pyrazolo[3,4-b]pyridines. nih.gov
The versatility of aminopyrazoles as precursors is well-documented, allowing for the synthesis of numerous functionalized or fused ring systems. researchgate.net The strategic placement of methyl and phenyl groups on the pyrazole ring of this compound also influences the steric and electronic properties of the resulting molecules, allowing for fine-tuning of their characteristics. mdpi.com
Table 1: Selected Reactions Utilizing Aminopyrazole Scaffolds
| Reactant(s) | Reagent/Condition | Product Type | Reference(s) |
|---|---|---|---|
| 5-Aminopyrazole, α,β-Unsaturated Ketones | Ionic Liquid, 90°C | Pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-3-methyl-1-phenylpyrazole, Benzenesulfonyl chloride | - | Substituted 3-methyl-1-phenylpyrazole | researchgate.net |
| 5-Amino-3-methyl-1-phenylpyrazole, Chloroacetyl chloride | - | Substituted 3-methyl-1-phenylpyrazole | researchgate.net |
| 3-Methyl-1-phenyl-5-pyrazolone, Aromatic Aldehydes | Sodium Acetate (B1210297) | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |
Precursors for Complex Heterocyclic and Polyaromatic Architectures
The bifunctional nature of this compound, possessing both nucleophilic amine and pyrazole ring nitrogens, makes it an exceptional precursor for the synthesis of complex fused heterocyclic and polyaromatic compounds. nih.govresearchgate.net These structures are of significant interest due to their prevalence in medicinally important compounds and functional materials. nih.govnih.gov
A primary route to complex heterocycles involves the reaction of the aminopyrazole with 1,3-bielectrophilic reagents, which leads to the construction of an additional six-membered ring fused to the pyrazole core. researchgate.net This strategy is extensively used to create a variety of pyrazolo-fused azines, including:
Pyrazolo[3,4-b]pyridines: These are among the most studied derivatives, synthesized by reacting 5-aminopyrazoles with reagents like β-diketones, α,β-unsaturated ketones, or through multicomponent reactions. nih.govnuph.edu.ua For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid proceeds via Michael addition followed by cyclization and aromatization to yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov Domino reactions involving 3-methyl-5-aminopyrazole, substituted pyrazole-4-carbaldehydes, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) also regioselectively form pyrazolo[3,4-b]pyridone systems. nuph.edu.ua
Pyrazolo[1,5-a]pyrimidines: These isomers are accessible through different cyclization strategies, often involving reaction with chalcones or other appropriate precursors, and are known for their fluorescent properties. nih.govacs.org
Other Fused Systems: The reactivity of the aminopyrazole scaffold extends to the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines, among others. nih.gov
The synthesis of highly conjugated, polyaromatic systems has also been achieved. For example, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, a large, conjugated molecule with potential for use as a hole transporting material, was synthesized via an Ullman coupling reaction starting from a pyrazole-derived aldimine. mdpi.com The core structure of this compound is thus a critical starting point for building large, functional π-systems.
Role in Coordination Chemistry and Ligand Design for Chemical Transformations
Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of N-donor atoms in the heterocyclic ring. nih.gov this compound, with its pyrazole nitrogens and an exocyclic amine group, is a potent candidate for forming stable coordination complexes with a variety of metal ions. The N-donor character makes these compounds ideal for applications such as cation detection and the construction of metal-organic frameworks. nih.gov
While direct studies on the coordination chemistry of this compound are not extensively detailed, the behavior of structurally related pyrazoles provides significant insight. For example, C-acylated pyrazolones, which share the pyrazole core, exhibit excellent complexation and extraction abilities for metal ions. rsc.org Similarly, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and shown to possess interesting luminescence and electrocatalytic properties. rsc.org One such cobalt complex demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org
The design of ligands based on the pyrazole scaffold allows for the creation of catalysts for various chemical transformations. The substituents on the pyrazole ring (in this case, methyl and two phenyl groups) can be used to modulate the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. The synthesis of tridentate ligands from pyrazole precursors for the formation of europium(III) complexes highlights their utility in creating advanced materials with specific photophysical properties. nih.gov Given these precedents, this compound is a promising ligand for developing novel catalysts and functional coordination compounds.
Exploration in Photochromic and Optoelectronic Materials (based on related pyrazolones)
Pyrazolone (B3327878) derivatives, which are structurally related to this compound, have garnered significant attention for their potential applications in photochromic and optoelectronic materials. wikipedia.org Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property of many pyrazolone-based compounds. researchgate.netrsc.org These materials are candidates for applications in photoactive devices like photonic switches. researchgate.netrsc.org
The photochromic mechanism in solid-state pyrazolone derivatives often involves a photoinduced intermolecular hydrogen bond, which triggers an enol-to-keto transformation or other photoisomerization reactions. researchgate.netrsc.org Research has shown that pyrazolone-based compounds can exhibit excellent fatigue resistance and reversible fluorescent switching with clear on/off signals under alternating UV irradiation and heating. researchgate.netrsc.org For practical applications, these photochromic compounds have been successfully incorporated into polymer films, such as hydroxypropylmethylcellulose (B13716658) (HPMC), which retain the desirable photoswitching properties. researchgate.netrsc.org
In the field of optoelectronics, pyrazole and pyrazoline derivatives are explored for their photoluminescent and nonlinear optical properties. researchgate.netresearchgate.net These compounds can exhibit efficient broadband photoluminescence across the visible spectrum. researchgate.net Thin films made from oligo-pyrazole derivatives have shown suitable optical bandgap energies for use in optoelectronic devices like solar cells and light-emitting diodes (LEDs). researchgate.net Furthermore, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which can be synthesized from pyrazole precursors, have been investigated for both photovoltaic and electroluminescent applications. mdpi.com The fluorescence of these materials can be tuned by the choice of substituents on the pyrazole core, with phenyl groups often inducing a bathochromic (red) shift in the absorption maximum compared to alkyl groups. mdpi.com This highlights the potential to tailor the optical properties of materials derived from this compound for specific technological needs.
Table 2: Photophysical Properties of Selected Pyrazole/Pyrazolone Derivatives
| Compound Type | Property/Application | Mechanism/Finding | Reference(s) |
|---|---|---|---|
| Pyrazolone-based Thiosemicarbazone | Solid-State Photochromism | Reversible photoisomerization, high fatigue resistance. | researchgate.net |
| 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide | Reversible Fluorescent Switching | Good fatigue resistance, distinct fluorescence on/off ratio. | researchgate.netrsc.org |
| Pyrazoline Derivatives | Broadband Photoluminescence | Emission covers nearly the entire visible spectrum. | researchgate.net |
| Oligo-pyrazole Thin Films | Optoelectronic Materials | Tunable optical bandgap (e.g., 1.4-1.6 eV) suitable for solar cells/LEDs. | researchgate.net |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While classical methods for pyrazole (B372694) synthesis, such as the Knorr condensation, are well-established, there is a continuous drive towards more efficient, sustainable, and versatile synthetic strategies. Future research on 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine would benefit from exploring modern synthetic approaches.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions that assemble the target molecule from simple, readily available starting materials would significantly enhance synthetic efficiency. A potential strategy could involve the condensation of a phenylhydrazine (B124118) derivative, a β-keto-nitrile, and a phenylating agent.
Advanced Catalysis: The use of novel catalytic systems could provide milder reaction conditions and improved yields. Research into nano-catalysts, such as nano-ZnO, has shown promise in the synthesis of other pyrazole derivatives and could be adapted for this specific compound. mdpi.com Similarly, exploring metal-free catalytic systems or photoredox catalysis could offer greener alternatives to traditional methods. mdpi.com
Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency. Optimization of reaction parameters using high-throughput screening and design of experiments (DoE) methodologies will be crucial for developing robust and industrially viable synthetic processes.
A comparative overview of potential future synthetic strategies is presented below.
Table 1: Prospective Synthetic Strategies for this compound
| Synthetic Strategy | Potential Reactants | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Multicomponent Reaction | Phenylhydrazine, 2-phenyl-3-oxobutanenitrile | Acid or Base Catalyst | Atom economy, reduced waste, operational simplicity |
| Catalytic Cyclization | α,β-Alkynic Hydrazones | Silver or Gold Catalyst | High regioselectivity, mild conditions mdpi.com |
| C-H Arylation | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Palladium or Copper Catalyst | Direct functionalization, avoids pre-functionalized substrates |
Unraveling Complex Reaction Mechanisms
A deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and predicting reactivity. For this compound, future mechanistic studies should focus on several key areas.
Tautomerism: 5-aminopyrazoles can exist in different tautomeric forms, which can significantly influence their reactivity. mdpi.com Detailed computational and experimental (e.g., NMR spectroscopy) studies are needed to determine the predominant tautomer of this compound under various conditions and how this equilibrium affects subsequent chemical transformations. mdpi.com
Metal-Catalyzed Pathways: For synthetic methods involving transition metals, such as palladium-catalyzed C-H arylation or copper-catalyzed cyclizations, detailed mechanistic investigations are essential. researchgate.net This includes identifying catalytic intermediates, understanding the role of ligands, and performing kinetic studies to elucidate the rate-determining steps. rsc.orgnih.gov Such insights are critical for catalyst improvement and reaction optimization.
Cyclization Dynamics: In syntheses involving cyclization to form the pyrazole ring, understanding the factors that control regioselectivity is crucial. For instance, in reactions of unsymmetrical diketones with hydrazines, a mixture of isomers can be formed. Mechanistic studies can reveal how substituents and reaction conditions direct the cyclization to favor the desired 1,3,4,5-tetrasubstituted pattern. nih.gov
Expanding the Scope of Functional Group Interconversions
The amine and methyl groups, along with the pyrazole ring itself, offer multiple sites for functional group interconversion (FGI), paving the way for the creation of diverse derivative libraries.
Future research should systematically explore:
N-Functionalization: The primary amine at the C5 position is a key handle for derivatization. Reactions such as acylation, sulfonylation, and the formation of Schiff bases can introduce a wide array of functional groups, potentially modulating the compound's chemical and physical properties. researchgate.net
C-H Functionalization: Direct C-H functionalization of the phenyl rings or the pyrazole core represents a highly efficient method for introducing new substituents. For instance, selective halogenation of the pyrazole ring at the C4-position has been demonstrated for related 3-aryl-1H-pyrazol-5-amines and could be applied here. beilstein-archives.org
Diazotization Chemistry: The amine group can be converted into a diazonium salt, a versatile intermediate that can be subsequently transformed into a wide range of other functional groups (e.g., -OH, -X, -CN) through Sandmeyer-type reactions.
The table below outlines potential derivatization pathways.
Table 2: Potential Functional Group Interconversions for Derivatization
| Reaction Site | Reagent/Reaction Type | Potential Product |
|---|---|---|
| C5-Amine | Acyl Chloride / Acylation | C5-Amide Derivative |
| C5-Amine | Sulfonyl Chloride / Sulfonylation | C5-Sulfonamide Derivative researchgate.net |
| C5-Amine | NaNO₂, HCl / Diazotization | C5-Diazonium Salt Intermediate |
| Pyrazole Ring | N-X-succinimide (NCS, NBS, NIS) / Halogenation | C4-Halogenated Derivative beilstein-archives.org |
Exploration of New Chemical Transformations and Applications
The structural motifs within this compound suggest its potential as a building block in various fields of chemical science.
Synthesis of Fused Heterocycles: The aminopyrazole moiety is a well-known precursor for the synthesis of condensed heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net Future work could involve reacting the target compound with β-dicarbonyl compounds or α,β-unsaturated systems to construct novel polycyclic frameworks. nih.gov
Ligand Development for Catalysis: Pyrazole derivatives are effective ligands for transition metals. nih.gov The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound could act as a bidentate ligand, forming stable complexes with various metals. These complexes could then be investigated for their catalytic activity in reactions like cross-coupling, hydrogenation, or oxidation.
Materials Science: Pyrazole-containing compounds have found applications as dyes and fluorescent agents. globalresearchonline.net The extended π-system of this compound suggests that its derivatives could exhibit interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or chemical sensors. royal-chem.com
The following table summarizes promising areas for future application-oriented research.
Table 3: Potential Research Areas and Applications
| Research Area | Transformation/Target | Potential Application |
|---|---|---|
| Medicinal Chemistry | Synthesis of fused pyrazolo-pyridines | Development of novel bioactive scaffolds researchgate.netnih.gov |
| Homogeneous Catalysis | Metal complexation (e.g., with Ru, Ir, Pd) | Ligands for cross-coupling or hydrogenation reactions nih.gov |
| Materials Science | Derivatization to enhance conjugation/fluorescence | Organic electronic materials, fluorescent probes globalresearchonline.netroyal-chem.com |
Q & A
Q. What are the common synthetic routes for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine?
The compound is typically synthesized via cyclization or condensation reactions. For example, pyrazole derivatives can be prepared by reacting substituted hydrazides with carbonyl compounds under acidic conditions. Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~120°C). Multi-step approaches may involve formylation or oxidation to generate intermediates like pyrazole-4-carbonyl chlorides, which are subsequently functionalized .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines).
- NMR Spectroscopy : ¹H NMR reveals substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR confirms carbon environments.
- Mass Spectrometry : Determines molecular weight and fragmentation patterns. Cross-referencing with computational data (e.g., DFT-optimized geometries) enhances accuracy .
Q. What role do substituents play in modulating the compound’s chemical reactivity?
The methyl group at position 3 enhances steric stability, while phenyl rings at positions 1 and 4 influence electronic properties (e.g., π-π stacking in crystal packing). Substitution patterns alter nucleophilic/electrophilic sites, impacting reactivity in further derivatization (e.g., Suzuki couplings or acylations) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELX-based analysis can distinguish between tautomeric forms (e.g., pyrazole vs. pyrazolone) and validate hydrogen-bonding networks in crystal lattices .
Q. What methodologies are employed to analyze reaction kinetics during synthesis?
Kinetic studies use techniques like flow NMR or UV-Vis spectroscopy to monitor intermediate formation. Arrhenius plots derived from rate constants at varying temperatures (e.g., 24–45°C) estimate activation energies and thermodynamic parameters (ΔH‡, ΔS‡). For instance, dimerization kinetics in acetonitrile can reveal solvent effects .
Q. How do structural modifications influence biological activity in pyrazole derivatives?
Structure-activity relationship (SAR) studies involve:
- Introducing electron-withdrawing groups (e.g., -F, -Cl) to enhance antimicrobial potency.
- Modifying the phenyl ring with methoxy or trifluoromethyl groups to improve binding to target proteins (e.g., kinase inhibitors). Biological assays (e.g., MIC for antibacterial activity) quantify efficacy, while molecular docking predicts binding modes .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects, and QSAR models correlate substituent descriptors (e.g., Hammett σ) with experimental outcomes like logP or pKa .
Q. How are multi-step synthetic pathways optimized for high yield and purity?
Optimization includes:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
- Solvent Selection : Solvent-free conditions or polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification Techniques : Column chromatography or recrystallization from methanol/water mixtures isolates pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
